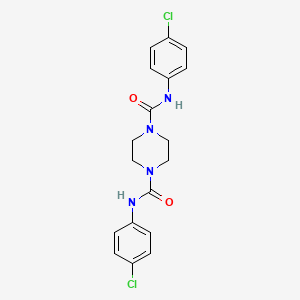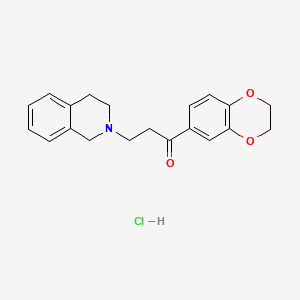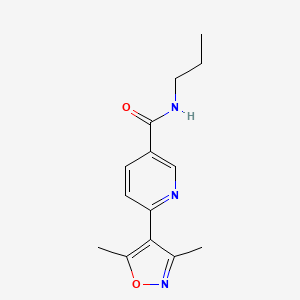![molecular formula C16H24BrNO6 B5109843 N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that is commonly referred to as BRL-37344. This compound is a selective β3-adrenergic receptor agonist, which means that it has the ability to selectively stimulate the β3-adrenergic receptor in the body. The β3-adrenergic receptor is primarily found in adipose tissue, where it plays a role in regulating energy metabolism. BRL-37344 has been the subject of much scientific research due to its potential applications in the treatment of obesity and related metabolic disorders.
Mécanisme D'action
BRL-37344 acts by selectively stimulating the β3-adrenergic receptor in adipose tissue. This leads to an increase in the activity of enzymes called lipases, which break down stored fat into free fatty acids and glycerol. These free fatty acids can then be used as an energy source by the body. BRL-37344 also increases the expression of genes involved in energy metabolism, which leads to an increase in energy expenditure.
Biochemical and Physiological Effects:
BRL-37344 has several biochemical and physiological effects in the body. These include an increase in energy expenditure, an improvement in glucose metabolism, and a reduction in body weight and fat mass. BRL-37344 has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-37344 has several advantages for use in laboratory experiments. It is a selective β3-adrenergic receptor agonist, which means that it has a specific target in the body. This makes it useful for studying the role of the β3-adrenergic receptor in energy metabolism. However, BRL-37344 also has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on BRL-37344. One area of interest is the potential use of BRL-37344 in the treatment of obesity and related metabolic disorders in humans. Several clinical trials have been conducted to investigate the safety and efficacy of BRL-37344 in humans, but further research is needed to determine its long-term effects. Another area of interest is the development of new β3-adrenergic receptor agonists with improved pharmacological properties. This could lead to the development of more effective treatments for obesity and related metabolic disorders.
Méthodes De Synthèse
BRL-37344 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for BRL-37344 has been described in detail in several scientific publications, including a paper by T. W. Lovenberg et al. in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
BRL-37344 has been the subject of much scientific research due to its potential applications in the treatment of obesity and related metabolic disorders. Several studies have shown that BRL-37344 can increase energy expenditure and improve glucose metabolism in animal models of obesity and diabetes. These effects are thought to be mediated through the activation of the β3-adrenergic receptor in adipose tissue.
Propriétés
IUPAC Name |
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVRAAONKHILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109766.png)
![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)

![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)

